molecular formula C11H6O4 B1684193 Xanthotoxol CAS No. 2009-24-7

Xanthotoxol

Cat. No.: B1684193
CAS No.: 2009-24-7
M. Wt: 202.16 g/mol
InChI Key: JWVYQQGERKEAHW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Xanthotoxol interacts with several enzymes and proteins. One key enzyme is this compound O-methyltransferase, which uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound . This interaction plays a significant role in the metabolism of this compound.

Cellular Effects

This compound has been shown to exert protective effects in a rat model of focal cerebral ischemia/reperfusion injury by alleviating brain edema, inhibiting neutrophil infiltration, and decreasing the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin . It also significantly reduced inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-induced RAW264.7 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of NF-κB factors (p-P65, p-IκBα, p‑IKKα/β), the expressions of INOS and NFAT1 and the P65 translocation from the cytoplasm to the nucleus . This suggests that this compound exhibits significant anti-inflammatory activity in LPS-induced RAW264.7 cells model by inhibiting NF-κB pathway .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment significantly attenuated BBB disruption, reduced the IL-1β, TNF-α, IL-8 and NO level, and attenuated the iNOS activity compared with vehicle-treated animals .

Dosage Effects in Animal Models

In animal models, this compound has been administered at doses of 5 and 10 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. The enzyme this compound O-methyltransferase uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthotoxol can be synthesized through several chemical routes. One common method involves the use of 8-hydroxyfuranocoumarin 8-O-methyltransferase, an enzyme that catalyzes the methylation of this compound to produce O-methylthis compound (xanthotoxin or methoxsalen) .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Xanthotoxol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound .

Properties

IUPAC Name

9-hydroxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVYQQGERKEAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173910
Record name Xanthotoxol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthotoxol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029457
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2009-24-7
Record name Xanthotoxol
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Record name Xanthotoxol
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Record name Xanthotoxol
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Record name Xanthotoxol
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Record name 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
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Record name XANTHOTOXOL
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Record name Xanthotoxol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 - 252 °C
Record name Xanthotoxol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a suspension of magnesium (0.97 g, 0.04 mol) in dry benzene (75 ml) iodine (10.2 g, 0.04 mol) was added over a period of 1 hour. Then 75 ml of dry benzene was added and the mixture was refluxed for 1 hour. The next day, 8-methoxypsoralen (Sigma Cat. No. M 3501) (4.3 g, 0.02 mol) was added, and after stirring for 15 minutes, the solvent was evaporated under vacuum at 120° C. until the residue was practically dry. It was then further heated at 165° C. for 2 hours. The resulting solid was decomposed with dilute sulphuric acid and filtered. The solid was washed with water, suspended in dilute bisulfite solution, filtered again, washed with water and finally crystallized from dioxane and yielded colourless crystals (3.75 g), m.p. 246° C.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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